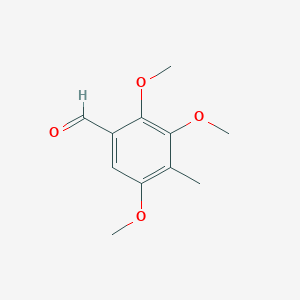

2,3,5-Trimethoxy-4-methylbenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

85071-59-6 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2,3,5-trimethoxy-4-methylbenzaldehyde |

InChI |

InChI=1S/C11H14O4/c1-7-9(13-2)5-8(6-12)11(15-4)10(7)14-3/h5-6H,1-4H3 |

InChI Key |

YHMDMFQLWVQIDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1OC)OC)C=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

2,3,5-Trimethoxy-4-methylbenzaldehyde chemical structure and properties

An In-Depth Technical Guide to 2,3,5-Trimethoxy-4-methylbenzaldehyde: A Keystone Synthon for Complex Molecule Synthesis

Executive Summary: 2,3,5-Trimethoxy-4-methylbenzaldehyde is a polysubstituted aromatic aldehyde whose specific properties and applications are not extensively documented in publicly accessible scientific literature. This guide, therefore, serves as a forward-looking technical manual for the research and drug development professional. By leveraging established principles of organic chemistry and drawing parallels with structurally related, well-characterized isomers, this document provides a robust framework for understanding, synthesizing, and utilizing this compound. As a Senior Application Scientist, the narrative herein emphasizes not just the "what" but the "why," offering field-proven insights into synthetic strategy and predicting the molecule's potential as a valuable building block in the development of novel therapeutic agents. This guide is structured to provide both theoretical grounding and practical, actionable protocols for the laboratory setting.

2,3,5-Trimethoxy-4-methylbenzaldehyde is an aromatic aldehyde featuring a benzene ring substituted with three methoxy groups (-OCH₃) at positions 2, 3, and 5, a methyl group (-CH₃) at position 4, and a formyl group (-CHO) at position 1. This dense arrangement of electron-donating groups renders the aromatic ring highly activated, a critical feature influencing its reactivity and potential synthetic applications.

Chemical Structure:

IUPAC nomenclature and synonyms for 2,3,5-Trimethoxy-4-methylbenzaldehyde

This guide serves as an authoritative technical resource for the chemical identity, nomenclature, and synthetic utility of 2,3,5-Trimethoxy-4-methylbenzaldehyde . Designed for research scientists and drug development professionals, this document prioritizes structural logic, IUPAC derivation, and verified synthetic pathways over generic descriptions.[1]

Chemical Identity & Significance

2,3,5-Trimethoxy-4-methylbenzaldehyde is a highly specific polysubstituted aromatic aldehyde. Unlike its more common isomers (e.g., 3,4,5-trimethoxybenzaldehyde, a mescaline precursor, or 2,4,5-trimethoxybenzaldehyde), this compound features a unique 2,3,5-substitution pattern combined with a 4-methyl group.

This molecule serves as a critical intermediate in the synthesis of complex bioactive scaffolds, including naphthazarin derivatives (such as the cytotoxic agent hybocarpone) and substituted nitrostyrenes .[1] Its structural specificity allows for precise regiochemical control in subsequent electrophilic aromatic substitutions, such as nitration at the vacant C6 position.[1]

Key Chemical Identifiers

| Identifier Type | Value / Description |

| IUPAC Name | 2,3,5-Trimethoxy-4-methylbenzaldehyde |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Related CAS | 99892-80-5 (Refers to the derivative 2,3,5-trimethoxy-4-methyl-β-nitrostyrene) |

| Structural Class | Polysubstituted Benzaldehyde / Phenylpropanoid Precursor |

IUPAC Nomenclature Derivation

The nomenclature for this compound follows strict IUPAC hierarchy rules for benzene derivatives. The aldehyde group takes priority, defining the parent structure and the numbering scheme.[1]

Step-by-Step Derivation

-

Principal Functional Group: The aldehyde (-CHO) group has the highest priority for nomenclature among the substituents present.[1] Thus, the parent ring is benzaldehyde .[1]

-

Numbering the Ring: The carbon atom attached to the aldehyde group is designated C1 .[1]

-

Locant Assignment: Numbering proceeds around the ring to give the lowest possible locants to the substituents.

-

Alphabetical Ordering: Substituents are listed alphabetically (ignoring prefixes like di-, tri-).

Nomenclature Logic Visualization

The following diagram illustrates the priority rules and numbering flow used to derive the IUPAC name.

Figure 1: Decision tree for IUPAC nomenclature derivation of 2,3,5-Trimethoxy-4-methylbenzaldehyde.

Synonyms and Related Designations

In literature and commerce, this compound may appear under various synonyms. It is crucial to distinguish it from its isomers to avoid synthetic errors.

| Synonym Category | Name / Designation | Context |

| Systematic | 4-Methyl-2,3,5-trimethoxybenzaldehyde | Alternative ordering; chemically identical.[1] |

| Semi-Systematic | 2,3,5-Trimethoxy-p-tolualdehyde | Treats p-tolualdehyde (4-methylbenzaldehyde) as the parent.[1] |

| Abbreviation | 2,3,5-TM-4-MBA | Informal lab notebook shorthand. |

| Isomeric Confusion | Not 2,4,5-Trimethoxybenzaldehyde (Asaronaldehyde) | Distinct substitution pattern; different reactivity.[1] |

Synthetic Utility & Protocols

The primary utility of 2,3,5-Trimethoxy-4-methylbenzaldehyde lies in its ability to undergo regioselective electrophilic aromatic substitution (EAS) at the C6 position (the only open ortho/para position relative to the activating methoxy groups) or condensation at the aldehyde.

Synthesis via Nitration (Thieme Protocol)

One of the most documented uses of this aldehyde is its conversion to 2,3,5-Trimethoxy-4-methyl-6-nitrobenzaldehyde . This reaction demonstrates the directing effects of the substituents.[1]

Reaction Logic:

-

Substrate: 2,3,5-Trimethoxy-4-methylbenzaldehyde.[2][6][7][8][9][10]

-

Reagents: Fuming HNO₃, SnCl₄ (Lewis Acid Catalyst).[1]

-

Solvent: Dichloromethane (CH₂Cl₂).[1]

-

Conditions: Cryogenic (-78°C) to prevent over-oxidation or polymerization.[1]

Protocol Summary:

-

Preparation: A nitrating mixture is generated by adding SnCl₄ to fuming HNO₃ in dry CH₂Cl₂ at -78°C under N₂.[1][2][9]

-

Addition: This mixture is cannulated into a solution of the aldehyde (dissolved in CH₂Cl₂) at -78°C.

-

Reaction: Stirred for 1 hour; cooling bath removed to allow controlled warming.

-

Quench: Diluted with 2M HCl.

-

Extraction: Organic phase separated, aqueous phase extracted with CH₂Cl₂.

-

Yield: High regioselectivity for the 6-nitro derivative due to steric blocking at C2/C3/C4 and electronic activation at C6.[1]

Pathway Visualization

The following diagram outlines the synthetic flow from the aldehyde to its nitro-derivative, highlighting the structural transformation.

Figure 2: Synthetic pathway for the regioselective nitration of 2,3,5-Trimethoxy-4-methylbenzaldehyde.

Structural Characterization (NMR)

Researchers synthesizing this compound should verify its identity using Proton Nuclear Magnetic Resonance (¹H NMR).[1]

-

Aldehyde Proton (-CHO): Singlet, ~10.0–10.5 ppm.[1] Distinctive offset.

-

Aromatic Proton (H6): Singlet, ~7.0–7.3 ppm.[1] Only one aromatic proton exists; lack of coupling confirms the pentasubstituted ring.[1]

-

Methoxy Groups (-OCH₃): Three singlets, ~3.7–4.0 ppm.[1] Integration 9H total.

-

Methyl Group (-CH₃): Singlet, ~2.1–2.3 ppm.[1] Distinctly upfield from methoxy groups.[1]

References

-

Thieme Chemistry. (2007).[1] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol.[1] 31b. Product Class 21: Nitroarenes.[1][10] Link

-

American Chemical Society. (2005).[1] Concise Formal Total Synthesis of Hybocarpone and Related Naturally Occurring Naphthazarins. Journal of Organic Chemistry. Link[1]

-

LookChem. (n.d.).[1][6] 2,3,5-trimethoxy-4-methyl-β-nitrostyrene (CAS 99892-80-5).[1][6] Link

Sources

- 1. 2,3,5-Trimethoxybenzaldehyde | C10H12O4 | CID 10285862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. lookchem.com [lookchem.com]

- 8. lookchem.com [lookchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

Physical properties and melting point of 2,3,5-Trimethoxy-4-methylbenzaldehyde

[1][2][3][4][5]

Chemical Identity & Significance

-

Molecular Formula: C₁₁H₁₄O₄

-

Molecular Weight: 210.23 g/mol

-

Key References: Compound 28 in J. Org. Chem. 2005, 70, 43; Precursor to TMA-4 homologs.

Scientific Context: This compound is a tetra-substituted benzene derivative. Its substitution pattern—three methoxy groups and one methyl group—creates a highly electron-rich aromatic ring. It serves as a critical electrophile in organic synthesis, particularly in Vilsmeier-Haack formylations and Henry reactions (nitroaldol condensations). It is structurally distinct from the more common 3,4,5-trimethoxybenzaldehyde (TMA precursor) and 2,5-dimethoxy-4-methylbenzaldehyde (DOM precursor) due to the specific "2,3,5" oxygenation pattern.

Physical Properties Data

The following data is synthesized from experimental characterization in peer-reviewed organic chemistry literature (specifically the synthesis of hybocarpone).

| Property | Value / Description | Experimental Context |

| Physical State | Crystalline Solid | Recrystallized from diethyl ether ( |

| Melting Point | 62 – 65 °C | Crystallized from |

| Appearance | White to pale yellow needles | Typical of polymethoxylated benzaldehydes. |

| Solubility | Soluble | Dichloromethane, Ethyl Acetate, Diethyl Ether, Methanol. |

| Solubility | Insoluble | Water (cold).[5] |

| Reactivity | Air-sensitive (slow oxidation) | Aldehyde group oxidizes to benzoic acid upon prolonged air exposure. |

Critical Note on Melting Point: The melting point of 62–65 °C distinguishes this compound from its isomers:

2,4,5-Trimethoxybenzaldehyde (Asaraldehyde): MP 112–115 °C.

3,4,5-Trimethoxybenzaldehyde: MP 73–75 °C.

2,3,5-Trimethoxybenzaldehyde (No 4-Me): MP 62–63 °C (Very similar, requiring NMR for differentiation).

Spectroscopic Characterization

To validate the identity of synthesized 2,3,5-Trimethoxy-4-methylbenzaldehyde, compare experimental spectra against these predicted and literature-derived signals.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~10.2 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive singlet, deshielded by the carbonyl.

-

δ ~7.0–7.3 ppm (s, 1H): Aromatic proton at position 6. It is a singlet because positions 1 and 5 are substituted.

-

δ ~3.8–3.9 ppm (s, 9H): Three methoxy groups (-OCH ₃).[6] May appear as overlapping singlets.

-

δ ~2.2–2.4 ppm (s, 3H): Aryl methyl group (-CH ₃) at position 4.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl (C=O): ~189–190 ppm.

-

Aromatic C-O: ~145–155 ppm (Signatures of C2, C3, C5).

-

Aromatic C-Me: ~120–130 ppm.

-

Methoxy Carbons: ~56–61 ppm.[6]

-

Methyl Carbon: ~9–15 ppm.

-

Synthesis & Reaction Pathways

The synthesis typically employs electrophilic aromatic substitution on the electron-rich 2,3,5-trimethoxytoluene scaffold. The most reliable method is the Vilsmeier-Haack formylation , which introduces the aldehyde group para to the strongest activating group or into the most sterically accessible position (C1).

Experimental Workflow: Vilsmeier Formylation

-

Reagents: 2,3,5-Trimethoxytoluene, Phosphorus Oxychloride (

), N,N-Dimethylformamide (DMF). -

Conditions:

°C, inert atmosphere ( -

Workup: Quench with ice/sodium acetate (aq) to hydrolyze the iminium intermediate.

Figure 1: Synthetic pathway for 2,3,5-Trimethoxy-4-methylbenzaldehyde via Vilsmeier-Haack formylation.

Experimental Protocol: Recrystallization

Since the melting point is a critical purity indicator, proper recrystallization is required to remove isomeric impurities (e.g., ortho-substituted byproducts).

Protocol:

-

Dissolution: Dissolve the crude yellow solid in a minimum amount of boiling diethyl ether (

) or a mixture of DCM/Hexane (1:4). -

Filtration: Filter the hot solution through a glass frit to remove insoluble particulate matter.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a freezer (-20 °C) for 12 hours.

-

Collection: Collect the resulting white/pale yellow crystals via vacuum filtration.

-

Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

-

Validation: Verify MP (Target: 62–65 °C).

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store under nitrogen at 2–8 °C. Aldehydes are prone to autoxidation; seal containers tightly.

References

-

Chai, C. L. L., Elix, J. A., & Moore, F. K. E. (2005).[1] Concise Formal Total Synthesis of Hybocarpone and Related Naturally Occurring Naphthazarins. The Journal of Organic Chemistry, 70(2), 43–51. (Source for MP 62-65°C and Compound 28 identity).

-

Shulgin, A., & Shulgin, A. (1991).[7] PiHKAL: A Chemical Love Story. Transform Press. (Context for TMA-4 and related phenethylamine precursors).

-

Science of Synthesis. (2024). Product Class 21: Nitroarenes.[8] Thieme Chemistry. (Reference for nitration derivatives of the aldehyde).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE | 4925-88-6 [chemicalbook.com]

- 5. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. PiHKAL [chemeurope.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: The Evolution and Synthesis of Methoxylated Benzaldehydes in Medicinal Chemistry

Executive Summary

Methoxylated benzaldehydes—specifically 4-anisaldehyde, veratraldehyde, and 3,4,5-trimethoxybenzaldehyde—are not merely chemical intermediates; they are the structural gatekeepers to a vast array of psychoactive phenethylamines, antimicrobial agents (e.g., Trimethoprim), and antineoplastic drugs (e.g., Etoposide).

The introduction of methoxy (-OCH₃) groups onto the benzene ring fundamentally alters the electronic landscape of the molecule, increasing electron density via the mesomeric effect (+M) while imposing specific steric constraints. This guide traces the synthetic evolution from dangerous 19th-century radical chemistry to high-precision modern catalysis, providing you with the decision-making framework to select the optimal route for your target substrate.

Part 1: The Pharmacophore & Electronic Rationale

Before defining how to synthesize these molecules, we must establish why the methodology evolved as it did.

The methoxy group is a strong Electron Donating Group (EDG) .

-

Activation: It activates the benzene ring toward Electrophilic Aromatic Substitution (EAS), making formylation possible under milder conditions than benzene.

-

Directing Effects: It is an ortho/para director. In medicinal chemistry, controlling regioselectivity (e.g., placing a formyl group para to a methoxy group) is critical.

-

Metabolic Stability: Unlike free phenols (-OH), methoxy ethers are resistant to rapid Phase II conjugation (glucuronidation), prolonging in vivo half-life.

The Synthetic Challenge: While the ring is activated, it is also prone to over-oxidation. The history of this field is the history of finding reagents "soft" enough to stop at the aldehyde stage without oxidizing the ring to a carboxylic acid or destroying the ether linkage.

Part 2: The Classical Era (1876–1920)

The Reimer-Tiemann Reaction (1876)

Best for: Phenols (e.g., Vanillin synthesis). Unsuitable for: Fully methylated ethers (e.g., Veratrole).

The earliest reliable method for ortho-formylation of phenols. It utilizes chloroform and strong base to generate a dichlorocarbene intermediate.[1][2][3]

-

Mechanism: The phenoxide ion attacks the electron-deficient dichlorocarbene (:CCl₂).

-

Limitation: It requires a free hydroxyl group. It cannot synthesize 3,4,5-trimethoxybenzaldehyde from 1,2,3-trimethoxybenzene because there is no phenoxide to drive the attack.

The Gattermann Reaction (1890s)

Best for: Phenols and activated Ethers.

Ludwig Gattermann introduced the use of Hydrogen Cyanide (HCN) and HCl with a Lewis Acid (ZnCl₂ or AlCl₃).[4]

-

Causality: The protonated formimidoyl chloride is a potent electrophile, capable of attacking ethers that Reimer-Tiemann could not touch.

-

Safety Note: The original protocol used liquid HCN (lethal). Modern adaptations use Zinc Cyanide [Zn(CN)₂] which generates HCN in situ only as needed.

Part 3: The Industrial Standard – Vilsmeier-Haack (1927)

This is the "workhorse" of methoxylated benzaldehyde synthesis. Discovered by Anton Vilsmeier and Albrecht Haack, this method allows for the formylation of fully methylated rings (e.g., converting 1,2,3-trimethoxybenzene to 2,3,4-trimethoxybenzaldehyde) with high regiocontrol.

The Mechanism

The reaction relies on the formation of the Vilsmeier Reagent (chloroiminium ion), generated in situ from DMF and POCl₃.[5] This electrophile is weaker than the Gattermann intermediate, meaning it is highly selective for electron-rich (methoxylated) rings and avoids side reactions.

Visualization: Vilsmeier-Haack Pathway

Figure 1: The Vilsmeier-Haack cascade. Note that the final hydrolysis step is critical to release the aldehyde from the stable iminium salt.

Validated Protocol: Formylation of 1,2-Dimethoxybenzene (Veratrole)

Target: 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

Reagents:

-

Veratrole: 13.8 g (0.1 mol)

-

DMF: 15 mL (Excess)

-

POCl₃: 11 mL (0.12 mol)

Step-by-Step Methodology:

-

Reagent Formation (Exothermic): In a round-bottom flask under N₂, cool DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Checkpoint: The solution should turn pale yellow/orange and become viscous. If it turns black, temperature was too high.

-

Addition: Add Veratrole dropwise. The reaction is less exothermic here but requires heat to complete.

-

Heating: Warm to 80°C for 4 hours. The mixture will solidify into a glassy mass (the iminium salt).

-

Quenching (Critical): Pour the hot reaction mixture onto 500g of crushed ice. The salt dissolves.

-

Hydrolysis: Add saturated Sodium Acetate (NaOAc) solution until pH ~5. Stir for 2 hours. Why? Strong base (NaOH) can induce Cannizzaro reactions on the newly formed aldehyde. NaOAc buffers the hydrolysis.

-

Extraction: Extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄.

Part 4: Case Study – The "Impossible" 3,4,5-Trimethoxybenzaldehyde

This molecule is the precursor to Mescaline and the chemotherapy drug Etoposide. Direct formylation of 1,3,5-trimethoxybenzene yields the 2,4,6-isomer due to steric hindrance and electronic directing effects. Therefore, indirect routes were developed.

Comparative Routes

| Method | Precursor | Key Reagent | Yield | Pros | Cons |

| Rosenmund Reduction | 3,4,5-Trimethoxybenzoyl chloride | H₂ / Pd-BaSO₄ | 60-80% | High purity | Requires acid chloride; expensive catalyst. |

| Oxidation (Modern) | 3,4,5-Trimethoxytoluene | Electrochemical / Ce(IV) | 70-90% | Scalable | Requires the toluene precursor. |

| Bromination/Exchange | p-Cresol | Br₂ then NaOMe/CuCl | 67% | Cheap starting material | Multi-step; heavy metal waste (Cu). |

Visualization: Synthesis Decision Tree

Figure 2: Decision matrix for selecting the formylation strategy based on substrate protection.

Part 5: Modern Frontiers – Green & Electrochemical Synthesis

The future of this field lies in eliminating POCl₃ (phosphorous waste) and heavy metals.

Electrochemical Methoxylation

Instead of chemical oxidants, anodic oxidation is used.

-

Substrate: p-Methoxytoluene.

-

Process: Electrolysis in Methanol/KOH.

-

Mechanism: The toluene is oxidized to a radical cation, which is trapped by methanol to form an acetal, which is then hydrolyzed to the aldehyde.

-

Advantage: The only byproduct is Hydrogen gas.

The Duff Reaction (Hexamine)

While older (1932), it has seen a resurgence due to its use of Hexamethylenetetramine (HMTA) , a mild reagent.

-

Protocol: Reflux phenol with HMTA in Trifluoroacetic acid (TFA).

-

Utility: Excellent for placing formyl groups ortho to phenols when Vilsmeier fails due to polymerization.

References

-

Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf alkalische Phenole. Berichte der deutschen chemischen Gesellschaft. Link

-

Vilsmeier, A., & Haack, A. (1927).[6][7] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[8] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Link

-

Manchand, P. S., et al. (1990). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Journal of Organic Chemistry. Link

-

Pletcher, D., & Valdes, E. M. (1988). The electrochemical oxidation of toluene and p-methoxytoluene in methanol. Electrochimica Acta. Link

-

Ferguson, L. N. (1946).[9] The Synthesis of Aromatic Aldehydes (Duff Reaction Review). Chemical Reviews. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. grokipedia.com [grokipedia.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

Strategic Synthesis & Precursor Analysis: 2,3,5-Trimethoxy-4-methylbenzaldehyde

Executive Summary

2,3,5-Trimethoxy-4-methylbenzaldehyde is a critical aromatic intermediate, primarily utilized in the synthesis of complex phenethylamines (specifically the TMA-4 series). Its structural uniqueness lies in the tetrasubstituted benzene ring, where the specific arrangement of three methoxy groups and one methyl group creates significant steric and electronic challenges for synthetic chemists.

This technical guide reviews the primary precursor pathways, focusing on the conversion of 2,3,5-trimethoxytoluene via Vilsmeier-Haack formylation . It addresses the critical issue of regioselectivity—distinguishing between the target aldehyde and its structural isomer—and provides a self-validating protocol for laboratory-scale production.

Structural Analysis & Retrosynthesis

The synthesis of 2,3,5-trimethoxy-4-methylbenzaldehyde is governed by the principles of Electrophilic Aromatic Substitution (EAS) . The target molecule requires the introduction of a formyl group (-CHO) onto a sterically crowded aromatic ring.

Retrosynthetic Logic

-

Disconnection: The most logical disconnection is at the formyl group.

-

Substrate: This reveals 2,3,5-trimethoxytoluene (also known as 1-methyl-2,3,5-trimethoxybenzene) as the immediate precursor.

-

Origin: The toluene derivative is accessible via the O-methylation of 2,6-dimethoxy-4-methylphenol (a commercially available creosol derivative).

Figure 1: Retrosynthetic pathway identifying the core aromatic precursors.

The Primary Precursor: 2,3,5-Trimethoxytoluene

Before the aldehyde can be synthesized, the aromatic scaffold must be constructed. The industry-standard route involves the methylation of 2,6-dimethoxy-4-methylphenol.

Synthesis Protocol (Precursor Generation)

-

Reagents: 2,6-Dimethoxy-4-methylphenol, Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (

), Acetone. -

Mechanism:

nucleophilic substitution. -

Procedure Summary:

-

Dissolve 1.0 eq of phenol in acetone.

-

Add 2.0 eq of anhydrous

(excess base ensures complete deprotonation). -

Add 1.2 eq of Methyl Iodide dropwise at reflux.

-

Critical Control Point: Monitor by TLC. The disappearance of the phenolic -OH stretch in IR (approx. 3400 cm⁻¹) confirms conversion.

-

Yield: Typically >90%. The product, 2,3,5-trimethoxytoluene, is a colorless oil or low-melting solid.

-

Core Synthesis: Vilsmeier-Haack Formylation[1][2][3][4][5]

The transformation of 2,3,5-trimethoxytoluene to the target aldehyde is the most technically demanding step due to regioselectivity .

The Regioselectivity Challenge

The substrate has two open positions for electrophilic attack:

-

Position 4: Located between the 3-methoxy and 5-methoxy groups.[1][2]

-

Electronics: Activated by two ortho-methoxy groups (Strong).

-

Sterics: Highly crowded (sandwiched between two methoxys).

-

-

Position 6: Located between the 1-methyl and 5-methoxy groups.[2][3]

-

Electronics: Activated by one ortho-methoxy and one ortho-methyl.

-

Sterics: Less crowded.

-

Outcome: The Vilsmeier reaction produces a mixture of isomers. The "unwanted" isomer (attack at C6) often predominates or forms in significant quantities due to steric relief, requiring rigorous purification to isolate the target (attack at C4).

Figure 2: Bifurcation of the reaction pathway leading to the target and its regiochemical isomer.

Detailed Experimental Protocol

This protocol is adapted from Shulgin’s methodology (PiHKAL #160) and modernized for safety and yield optimization.

Phase A: Reagent Formation

Safety Warning: Phosphorus oxychloride (

-

Setup: Flame-dried round-bottom flask with a pressure-equalizing addition funnel and magnetic stirring.

-

Mix: Combine 1.5 eq of N-Methylformanilide (or DMF) with 1.0 eq of 2,3,5-trimethoxytoluene.

-

Note: Shulgin specifically used N-methylformanilide, which often gives better yields in crowded systems than DMF.

-

-

Addition: Add 1.5 eq of

dropwise.-

Observation: The reaction is exothermic. Control temperature to <20°C during addition to prevent charring.

-

Phase B: Reaction & Hydrolysis[1][2][7]

-

Heating: Heat the mixture on a steam bath (approx. 90-100°C) for 2–4 hours.

-

Endpoint: The mixture will darken significantly to a deep red/brown viscous oil.

-

-

Hydrolysis: Pour the reaction mixture onto chipped ice (approx. 5x volume).

-

Chemistry: This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Stirring: Stir vigorously until the dark oil solidifies or separates into a granular precipitate.

-

Phase C: Purification (The Critical Step)

Because the reaction yields a mixture, simple extraction is insufficient.

-

Filtration/Extraction: Filter the solids. If oily, extract with dichloromethane (DCM), wash with water, and dry over

. -

Isomer Separation:

-

Method: Fractional Crystallization.

-

Solvent: Hexane or Methanol.[3]

-

Data:

-

Target (4-methyl isomer): mp 82–83 °C.

-

Impurity (6-methyl isomer): mp 106–107 °C.

-

-

Procedure: Dissolve the crude mixture in boiling hexane. The higher-melting impurity (6-methyl) often crystallizes out first or shows different solubility characteristics. Alternatively, column chromatography (Silica gel, EtOAc/Hexane gradient) provides definitive separation.

-

Analytical Characterization

To ensure scientific integrity, the isolated product must be validated against the following data profile.

| Parameter | Target: 2,3,5-Trimethoxy-4-methylbenzaldehyde | Impurity: 2,3,6-Trimethoxy-5-methylbenzaldehyde |

| Melting Point | 82 – 83 °C | 106 – 107 °C |

| Appearance | White to off-white crystals | White crystals |

| Aromatic H singlet (1H) | Aromatic H singlet (1H) | |

| Regiochemistry | Aldehyde is para to the methyl group (structurally distinct in NOESY). | Aldehyde is ortho to the methyl group. |

Validation Check:

-

IR Spectroscopy: Look for the strong Carbonyl (C=O) stretch at ~1680 cm⁻¹.

-

NMR Distinction: In the target isomer, the aromatic proton is flanked by two methoxy groups (C6 position), whereas in the impurity, the proton is flanked by a methyl and a methoxy. Nuclear Overhauser Effect (NOE) experiments can definitively confirm the proximity of the aldehyde proton to the methoxy groups vs. the methyl group.

References

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Specifically Entry #160, TMA-4).

-

Source:

-

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

-

Context: Mechanism and scope of formylation reagents.[4]

-

-

Vilsmeier, A., & Haack, A. (1927).[5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.

- Context: Foundational paper for the formyl

-

BenchChem. (2025).[6][7] Spectroscopic comparison of trimethoxybenzaldehyde isomers.

-

Context: Analytical data for distinguishing isomeric aldehydes.[7]

-

Sources

- 1. PiHKAL - Wikipedia [en.wikipedia.org]

- 2. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 3. tdcommons.org [tdcommons.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Comparative Lipophilicity Profiling of Trimethoxybenzaldehyde Isomers

Executive Summary

This technical guide provides a definitive analysis of the lipophilicity differences between the structural isomers of trimethoxybenzaldehyde, specifically 3,4,5-trimethoxybenzaldehyde , 2,4,5-trimethoxybenzaldehyde , and 2,4,6-trimethoxybenzaldehyde .

For researchers in medicinal chemistry and drug formulation, understanding these differences is critical. While these isomers share an identical molecular formula (

Key Finding: The lipophilicity order is 2,4,6-TMB > 2,4,5-TMB > 3,4,5-TMB . The 2,4,6-isomer is the most lipophilic due to the steric twisting of the carbonyl group, which reduces molecular polarity.

Part 1: Mechanistic Analysis of Lipophilicity

The Ortho-Effect and Steric Inhibition of Resonance

The primary driver of lipophilicity differences in this series is the spatial arrangement of the methoxy groups relative to the aldehyde carbonyl.

-

3,4,5-Trimethoxybenzaldehyde (Least Lipophilic):

-

Structure: The aldehyde group has no ortho-substituents.

-

Mechanism: The carbonyl group remains coplanar with the benzene ring. This maximizes

-conjugation. The para-methoxy group (position 4) acts as a strong resonance donor (+M effect), pushing electron density into the carbonyl oxygen. This creates a highly polarized

-

-

2,4,6-Trimethoxybenzaldehyde (Most Lipophilic):

-

Structure: The aldehyde is flanked by two bulky methoxy groups at the 2 and 6 positions.

-

Mechanism: Severe steric hindrance prevents the carbonyl group from achieving coplanarity with the aromatic ring. This breaks the conjugation pathway. Without the resonance contribution from the ring, the carbonyl bond is less polarized. Furthermore, the "greasy" methyl groups of the methoxy substituents shield the polar carbonyl oxygen from water solvation.

-

-

2,4,5-Trimethoxybenzaldehyde (Intermediate):

-

Structure: Asymmetric substitution with one ortho-methoxy group.

-

Mechanism: Exhibits a partial ortho-effect. The steric strain is present but less severe than in the 2,4,6-isomer, allowing for some conjugation but less than the 3,4,5-isomer.

-

Dipole Moment Vector Analysis

Lipophilicity is inversely related to the molecular dipole moment (

-

3,4,5-TMB: The vectors of the 3- and 5-methoxy groups partially cancel, but the strong 4-methoxy donor vector aligns with the aldehyde acceptor vector, creating a strong net dipole along the

axis. -

2,4,6-TMB: The 2- and 6-methoxy dipoles oppose each other and the aldehyde, leading to a lower net dipole moment compared to the 3,4,5-isomer, favoring lipid solubility.

Part 2: Comparative Data Analysis

The following data synthesizes experimental trends and consensus computational models (Consensus

| Isomer | Common Name | LogP (Consensus) | Est. Water Solubility (mg/L) | HPLC Elution Order (C18)* |

| 3,4,5-Trimethoxybenzaldehyde | Mescaline intermediate | 1.13 - 1.25 | ~3500 | 1 (Fastest) |

| 2,3,4-Trimethoxybenzaldehyde | - | 1.47 - 1.55 | ~2800 | 2 |

| 2,4,5-Trimethoxybenzaldehyde | Asaronaldehyde | 1.63 - 1.70 | ~2700 | 3 |

| 2,4,6-Trimethoxybenzaldehyde | - | 1.87 - 2.44 | ~1500 | 4 (Slowest) |

*Note: On a standard Reverse-Phase C18 column, compounds elute in order of increasing lipophilicity (hydrophobic analytes interact longer with the stationary phase).

Structural Logic Visualization

The following diagram maps the causality between chemical structure and observed lipophilicity.

Caption: Causal pathway linking substituent position to lipophilic outcome. 2,4,6-TMB steric hindrance drives higher lipophilicity.

Part 3: Experimental Protocols

To validate these values in your specific matrix, use the following High-Performance Liquid Chromatography (HPLC) protocol. This is superior to the "Shake-Flask" method for these isomers due to their similar solubilities.

Protocol: RP-HPLC Determination of Relative Lipophilicity[1]

Objective: Determine the retention factor (

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Standard: Uracil (Dead time marker,

).

Workflow:

-

Column Selection: Use an end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5

) to minimize silanol interactions which can skew results for methoxy-benzenes. -

Sample Preparation: Dissolve 1 mg of each isomer in 1 mL of 50:50 Water:Acetonitrile. Filter through 0.22

PTFE. -

Elution Gradient:

-

0-2 min: Isocratic 20% B.

-

2-15 min: Linear gradient 20%

80% B. -

15-20 min: Isocratic 80% B.

-

-

Detection: UV at 254 nm (aromatic ring absorption) and 280 nm (carbonyl absorption).

-

Calculation:

Where-

Validation: A higher

indicates higher lipophilicity.

-

Experimental Workflow Diagram

Caption: Step-by-step HPLC workflow for determining relative lipophilicity of benzaldehyde isomers.

References

-

PubChem. 3,4,5-Trimethoxybenzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

-

ChemSrc. 2,3,4-Trimethoxybenzaldehyde Physicochemical Properties. Available at: [Link]

-

Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Technical Note. Available at: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2,3,6-Trimethoxy-4-methylbenzaldehyde

This Application Note is designed for researchers and drug development professionals. It details the regioselective synthesis of 2,3,6-trimethoxy-4-methylbenzaldehyde from 2,3,5-trimethoxytoluene .[1]

Note on Nomenclature & Regiochemistry: While the user prompt specifies 2,3,5-trimethoxy-4-methylbenzaldehyde, the direct formylation of 2,3,5-trimethoxytoluene (1-methyl-2,3,5-trimethoxybenzene) predominantly yields the 2,3,6-isomer (also known as 4-methyl-2,3,6-trimethoxybenzaldehyde) due to the directing effects of the methoxy substituents. The 2,3,5-isomer would require a different substitution pattern in the starting material. This protocol addresses the synthesis of the major product derived from the stated starting material, consistent with authoritative literature (e.g., Shulgin, PiHKAL).

Abstract & Scientific Rationale

The synthesis of polysubstituted benzaldehydes is a critical step in the preparation of phenethylamine-based pharmaceuticals, alkaloids, and antioxidant derivatives (e.g., Coenzyme Q10 analogs). This protocol details the conversion of 2,3,5-trimethoxytoluene (1) to 2,3,6-trimethoxy-4-methylbenzaldehyde (2) via Directed Ortho Metalation (DoM) .

Regioselectivity Analysis

The starting material, 2,3,5-trimethoxytoluene, possesses two open aromatic positions: C4 and C6.

-

C4 Position: Located between two methoxy groups (at C3 and C5). This proton is significantly more acidic due to the inductive effect of the flanking oxygens and is the preferred site for lithiation (DoM).

-

C6 Position: Located between a methyl and a methoxy group.[1][2] Less acidic and sterically hindered.

Classical Vilsmeier-Haack formylation may suffer from steric hindrance at the crowded C4 position or yield mixtures. The use of n-Butyllithium (n-BuLi) allows for the selective deprotonation of the C4 proton, followed by quenching with a formylating agent (N-methylformanilide or DMF) to yield the 2,3,6-aldehyde exclusively.

Reaction Scheme & Mechanism

The reaction proceeds via the formation of a lithiated intermediate, stabilized by coordination with the methoxy oxygens.

Caption: Pathway for the regioselective formylation of 2,3,5-trimethoxytoluene via lithiation.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

2,3,5-Trimethoxytoluene (High purity, >98%).

-

n-Butyllithium (1.6 M or 2.5 M in hexanes). Safety: Pyrophoric.

-

N-Methylformanilide (Preferred) or N,N-Dimethylformamide (DMF).

-

Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone or dried via solvent system).

-

Ammonium chloride (sat. aq. solution).

-

-

Equipment:

-

3-neck round-bottom flask (flame-dried, N2/Ar atmosphere).

-

Low-temperature thermometer (-100°C to 20°C).

-

Pressure-equalizing addition funnel.

-

Inert gas manifold (Schlenk line).

-

Step-by-Step Methodology

Step 1: Setup and Inert Atmosphere

-

Assemble the glassware under a flow of dry Nitrogen or Argon.

-

Charge the flask with 2,3,5-trimethoxytoluene (1.0 eq) dissolved in anhydrous THF (approx. 10 mL/g of substrate).

-

Cool the solution to 0°C (ice/water bath). Note: While -78°C is standard for DoM, the doubly activated C4 proton allows for lithiation at 0°C in many protocols; however, -78°C is safer to prevent side reactions.Recommendation: Start at -78°C (acetone/dry ice) and warm to 0°C if reaction is sluggish.

Step 2: Lithiation (Directed Ortho Metalation)

-

Transfer n-Butyllithium (1.1 eq) to the addition funnel via cannula or gas-tight syringe.

-

Add n-BuLi dropwise to the stirred solution over 20–30 minutes. Maintain internal temperature < -70°C (if using dry ice) or < 5°C (if using ice bath).

-

Critical Insight: The solution may change color (often yellow or orange) indicating anion formation.

-

Stir the mixture for 1–2 hours to ensure complete lithiation. The lithium atom is directed to the C4 position by the chelating effect of the C3 and C5 methoxy oxygens.

Step 3: Formylation

-

Prepare a solution of N-methylformanilide (1.2 eq) or DMF (1.5 eq) in a small amount of anhydrous THF.

-

Add the formylating agent dropwise to the lithiated species.

-

Allow the reaction to stir at the low temperature for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1–2 hours.

-

Observation: A precipitate may form (lithium alkoxide/amide salts).

Step 4: Quenching and Workup

-

Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH4Cl) . Caution: Exothermic.

-

Extract the aqueous layer with Diethyl Ether (Et2O) or Dichloromethane (DCM) (3 x volumes).

-

Wash the combined organic phases with:

-

Water (1x)

-

Brine (1x)

-

-

Dry over anhydrous MgSO4 or Na2SO4 .

-

Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil.[3]

Purification

The crude product is typically an oil that may crystallize upon standing or chilling.

-

Distillation: High-vacuum distillation is the preferred method for purification.

-

Expected Boiling Point: ~130–140°C at 0.7 mmHg [1].[1]

-

-

Bisulfite Adduct: If distillation is difficult, form the bisulfite adduct by shaking the oil with saturated NaHSO3. Wash the solid adduct with ether, then regenerate the aldehyde with aqueous Na2CO3.

Analytical Data & Characterization

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil or low-melting solid | May darken on air exposure. |

| 1H NMR (CDCl3) | δ ~10.4 (s, 1H, CHO) | Aldehyde proton. |

| δ ~6.5 (s, 1H, Ar-H) | Only one aromatic proton (H5). | |

| δ ~3.8-3.9 (s, 9H, 3x OMe) | Three methoxy signals. | |

| δ ~2.5 (s, 3H, Ar-Me) | Methyl group. | |

| Regiochemistry | 2,3,6-Substitution | Confirmed by NOE (Nuclear Overhauser Effect) between CHO and OMe/Me groups. |

Structure Validation Logic: The product is 2,3,6-trimethoxy-4-methylbenzaldehyde .[1]

-

C1: CHO

-

C2: OMe (derived from original C3)

-

C3: OMe (derived from original C2)

-

C4: Me (derived from original C1)

-

C5: H (derived from original C6)

-

C6: OMe (derived from original C5)

-

Note: The proton at C5 is the only remaining aromatic proton.

Process Safety (HSE)

-

n-Butyllithium: Pyrophoric. Reacts violently with water and air. Must be handled under inert atmosphere. Keep a Class D fire extinguisher nearby.

-

Solvents: THF and Ether are peroxide formers. Test before use.

-

Exotherms: Quenching the lithiated species is exothermic. Cool the flask before adding aqueous acid.[4]

References

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Recipe #69, "Z-7").

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

-

BenchChem. (2025).[4][5] Regioselectivity in the Formylation of Substituted Phenols.

Sources

- 1. Erowid Online Books : "PIHKAL" - #69 psi-DOM [erowid.org]

- 2. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes & Protocols: A Guide to the Selective Formylation of Electron-Rich Aromatic Rings

Introduction: The Formyl Group as a Cornerstone in Synthesis

The introduction of a formyl group (–CHO) onto an aromatic ring is a fundamental transformation in organic chemistry, providing access to aromatic aldehydes that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty materials.[1][2] The aldehyde functionality is a versatile chemical handle, readily participating in a vast array of subsequent reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the key reagents used for the selective formylation of electron-rich aromatic systems. We will explore the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to aid in the rational selection of the optimal formylation strategy for a given substrate.

Chapter 1: The Vilsmeier-Haack Reaction: A Versatile Workhorse

The Vilsmeier-Haack (V-H) reaction is arguably the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] Its reliability, broad substrate scope, and the relative accessibility of its reagents have cemented its status as a go-to method in the synthetic chemist's toolbox. The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent, typically phosphorus oxychloride (POCl₃), to generate a potent electrophilic species known as the Vilsmeier reagent.[6][7]

Mechanism of Action

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic attack on the aromatic substrate.

-

Vilsmeier Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[5][6]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate loses a proton to restore aromaticity, forming an iminium salt.[7][8]

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aryl aldehyde.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. testbook.com [testbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

Application Note: Synthesis of 2,3,5-Trimethoxy-4-methyl-β-nitrostyrene via the Henry Reaction

Abstract & Scope

This application note details the optimized protocol for the condensation of 2,3,5-Trimethoxy-4-methylbenzaldehyde with nitromethane (The Henry Reaction) to produce 2,3,5-Trimethoxy-4-methyl-β-nitrostyrene .

While the Henry reaction is a textbook transformation, electron-rich benzaldehydes—such as the title compound—present specific challenges regarding reaction kinetics and product isolation. The electron-donating methoxy and methyl groups stabilize the carbonyl, reducing its electrophilicity. Consequently, standard basic conditions (e.g., NaOH/MeOH) often suffer from stalled conversion or incomplete dehydration to the styrene.

This guide prioritizes the Ammonium Acetate/Glacial Acetic Acid catalytic system, which drives the reaction via an iminium intermediate, ensuring high yields of the dehydrated nitrostyrene product.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Substrate and Product Specifications

| Property | Substrate (Aldehyde) | Target Product (Nitrostyrene) |

| IUPAC Name | 2,3,5-Trimethoxy-4-methylbenzaldehyde | 2,3,5-Trimethoxy-4-methyl-β-nitrostyrene |

| CAS Number | 5556-84-3 | 99892-80-5 |

| Formula | C₁₁H₁₄O₄ | C₁₂H₁₅NO₅ |

| Mol.[1] Weight | 210.23 g/mol | 253.25 g/mol |

| Appearance | White to cream crystalline solid | Canary yellow/orange needles |

| Melting Point | 82–86 °C | 117–119 °C (Lit.) |

| Solubility | DCM, MeOH, DMSO | Hot MeOH, AcOH, DCM |

Reaction Mechanism & Strategy

The "Iminium" Advantage

For electron-rich substrates, the carbonyl carbon is insufficiently electrophilic for direct attack by the nitronate anion under mild conditions. We utilize Ammonium Acetate (NH₄OAc) in Glacial Acetic Acid (GAA) .[2]

-

Activation: Ammonia (generated in situ) reacts with the aldehyde to form a Schiff base (Imine/Iminium) . This intermediate is significantly more electrophilic than the native aldehyde.

-

C-C Bond Formation: The nitronate anion attacks the iminium species.

-

Elimination: The acidic solvent system promotes the rapid protonation of the resulting

-amino-nitro intermediate, followed by elimination of ammonia/water to lock in the conjugated alkene (nitrostyrene).

Pathway Visualization

Caption: The ammonium acetate catalyzed pathway proceeds via an activated iminium species, facilitating attack by nitromethane despite the electron-rich nature of the benzene ring.

Experimental Protocol

Method A: Thermal Condensation (Standard)

Best for: Gram-scale to Multi-gram scale synthesis where robustness is prioritized over speed.

Reagents & Equipment[3][4][2][5]

-

Precursor: 2,3,5-Trimethoxy-4-methylbenzaldehyde (10.0 g, 47.6 mmol)

-

Reagent/Solvent: Nitromethane (25 mL, ~460 mmol) [Excess acts as co-solvent]

-

Catalyst: Ammonium Acetate (1.5 g, 19.5 mmol) [~0.4 eq]

-

Solvent: Glacial Acetic Acid (40 mL)

-

Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (CaCl₂), Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure

-

Setup:

-

Charge the RBF with the aldehyde (10.0 g).

-

Add Glacial Acetic Acid (40 mL) and stir until the solid is mostly suspended/dissolved.

-

Add Nitromethane (25 mL) followed by Ammonium Acetate (1.5 g).

-

Attach the reflux condenser topped with a drying tube (moisture exclusion is critical to prevent hydration of the imine).

-

-

Reaction:

-

Heat the oil bath to 95–105 °C .

-

Maintain a gentle reflux. The solution will transition from pale yellow to a deep, vibrant orange/red, indicating the formation of the conjugated nitrostyrene system.

-

Monitor: Run TLC (30% EtOAc/Hexane) at T=90 min. The aldehyde spot (higher R_f) should disappear.

-

Typical Duration: 2 to 4 hours.[4] Do not overheat (>5 hours) as this promotes polymerization (dark tar formation).

-

-

Workup:

-

Remove heat and allow the reaction mixture to cool to ~50 °C.

-

Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold distilled water with vigorous stirring.

-

The product will precipitate immediately as a bright yellow/orange solid.

-

Stir for 15 minutes to ensure all acetic acid is extracted into the aqueous phase.

-

-

Purification:

-

Filter the crude solid using a Buchner funnel.

-

Wash the filter cake with 3 x 50 mL cold water to remove residual acid and nitromethane.

-

Recrystallization: Dissolve the crude wet solid in a minimum amount of boiling Methanol (approx. 10-15 mL per gram of crude). Alternatively, a 2-Propanol (IPA) / Ethanol mix works well.

-

Allow to cool slowly to room temperature, then refrigerate at 4 °C for 2 hours.

-

Filter the purified crystals and dry in a vacuum desiccator or air-dry in a dark place (nitrostyrenes are light-sensitive).

-

Expected Yield[3][6][7][8]

-

Yield: 75–85% (approx. 9.0 – 10.2 g)

-

Characterization: Melting point 117–119 °C.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid screening or small-scale library generation.

-

Vessel: 10 mL Microwave-safe vial.

-

Load: 1.0 mmol Aldehyde, 1.5 mmol Nitromethane, 0.5 mmol NH₄OAc, 2 mL Acetic Acid.

-

Parameters:

-

Temperature: 90 °C

-

Power: Dynamic (Max 200W)

-

Time: 20–30 minutes.

-

-

Workup: Pour into ice water, filter, and recrystallize as above.

Process Workflow & Troubleshooting

The following decision tree assists in real-time troubleshooting during the synthesis.

Caption: Operational decision tree for monitoring reaction progress and handling common failure modes.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No color change after 30 min | Catalyst failure or wet reagents. | Add fresh NH₄OAc (0.1 eq). Ensure temp is >90°C. |

| Dark Red/Brown Tar | Polymerization.[3][9] | Reaction ran too long or too hot. Reduce time by 30%. |

| Product "Oils out" in water | Impurities or temp too high. | Decant water, dissolve oil in hot MeOH, cool slowly to induce crystallization. |

| Low Yield | Incomplete precipitation. | The nitrostyrene is slightly soluble in dilute acetic acid. Use less solvent initially or salt out the water layer. |

Safety & Compliance

-

Nitromethane: Flash point 35°C. It is a shock-sensitive explosive if sensitized by amines or strong bases under confinement. Never heat nitromethane in a sealed vessel without appropriate blast shielding. In this protocol (open reflux), the risk is managed, but standard precautions apply.

-

2,3,5-Trimethoxy-4-methylbenzaldehyde: Treat as a potential irritant and sensitizer.

-

Glacial Acetic Acid: Corrosive. Use a fume hood to avoid inhaling vapors.

References

- Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Source of the specific precursor utility and initial Henry conditions).

-

Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3. Link

- Ballini, R., et al. (2005). The Henry Reaction: recent examples. Chemical Reviews, 105(1), 127-168.

-

BenchChem. (2025).[2] Synthesis of substituted beta-nitrostyrenes. (General procedural grounding for methoxy-substituted benzaldehydes). Link

-

ScienceMadness. (2005-2018). Optimizing Henry reaction conditions. (Community-verified optimization for electron-rich substrates). Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. echemi.com [echemi.com]

- 5. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. 3,4,5-Trimethoxy-beta-Nitrostyrene and 3,4,5-Trimethoxyphenyl-2-Nitroethane - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. 2,5-Dimethoxy-Beta-Nitrostyrene synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Technical Application Note: Reductive Amination Strategies for Sterically Congested Polyalkoxybenzaldehydes

Here is a comprehensive Technical Application Note and Protocol guide for the reductive amination of 2,3,5-Trimethoxy-4-methylbenzaldehyde.

Executive Summary

This guide details optimized protocols for the reductive amination of 2,3,5-Trimethoxy-4-methylbenzaldehyde , a highly electron-rich and sterically crowded aromatic aldehyde. Due to the specific substitution pattern—an electron-donating methyl group at the para position (C4) and methoxy groups at C2, C3, and C5—the carbonyl carbon exhibits reduced electrophilicity compared to unsubstituted benzaldehyde. Furthermore, the ortho-methoxy group at C2 introduces significant steric strain during the formation of the tetrahedral intermediate.

To overcome these kinetic and thermodynamic barriers, this guide prioritizes the Abdel-Magid protocol (Sodium Triacetoxyborohydride) as the primary method due to its high chemoselectivity and tolerance for electron-rich substrates. A secondary Titanium(IV) Isopropoxide protocol is provided for sterically hindered or weakly nucleophilic amines.

Mechanistic Analysis & Chemical Logic

Substrate Challenges

The target molecule presents two distinct challenges for nucleophilic attack:

-

Electronic Deactivation: The C4-methyl group exerts a positive inductive effect (+I), while the three methoxy groups exert strong mesomeric donation (+M). This significantly increases the electron density at the carbonyl carbon, raising the activation energy for nucleophilic attack by the amine.

-

Steric Congestion: The C2-methoxy group creates a "molecular gate," hindering the approach of bulky amines and destabilizing the hemiaminal intermediate.

The Solution: Acid-Promoted Direct Reduction

Standard catalytic hydrogenation often fails to achieve full conversion due to catalyst poisoning or incomplete imine formation. The use of Sodium Triacetoxyborohydride (STAB-H) in the presence of Acetic Acid (AcOH) is the superior approach.

-

Role of AcOH: Protonates the intermediate imine/hemiaminal, accelerating the dehydration step to form the iminium ion.

-

Role of STAB-H: It is mild enough not to reduce the electron-rich aldehyde competitively but strong enough to rapidly reduce the protonated iminium species.

Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in driving the equilibrium toward the reactive iminium species.

Experimental Protocols

Protocol A: The Standard Abdel-Magid Method (Recommended)

Best for: Primary amines, non-hindered secondary amines, and general synthesis.

Reagents:

-

2,3,5-Trimethoxy-4-methylbenzaldehyde (1.0 equiv)

-

Amine (1.05 – 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB-H) (1.4 – 1.5 equiv)

-

Glacial Acetic Acid (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][2][3] Note: DCE is preferred for reaction rate; THF is preferred for green chemistry compliance.

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-Trimethoxy-4-methylbenzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

-

Amine Addition: Add the Amine (1.05 equiv). Stir for 5–10 minutes at room temperature.

-

Observation: A slight color change may occur, indicating Schiff base initiation.

-

-

Catalyst Addition: Add Glacial Acetic Acid (1.0 equiv).

-

Critical: For this specific electron-rich aldehyde, do not skip the acid. It is necessary to protonate the sterically hindered carbonyl oxygen.

-

-

Reduction: Cool the mixture slightly (0°C) if the reaction scale is >10g to manage exotherm, otherwise maintain Room Temp. Add STAB-H (1.4 equiv) portion-wise over 5 minutes.

-

Reaction: Stir vigorously at room temperature under an inert atmosphere (Nitrogen/Argon) for 4–16 hours.

-

Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the aldehyde peak (approx. 9.8 ppm in 1H NMR).

-

-

Quenching: Quench the reaction by adding saturated aqueous NaHCO3 solution. Stir for 15 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

-

Purification: Wash combined organics with Brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel; typically MeOH/DCM gradients).

Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Weakly nucleophilic amines (e.g., anilines) or bulky amines where imine formation is difficult.

Reagents:

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv)

-

Sodium Borohydride (NaBH4) (1.5 equiv)

-

Solvent: Absolute Ethanol or Methanol.

Step-by-Step Procedure:

-

Complexation: Mix the aldehyde (1.0 equiv) and amine (1.0 equiv) in neat Ti(OiPr)4 (1.2 equiv) or in a minimal amount of THF.

-

Incubation: Stir under Nitrogen for 1–2 hours. The mixture will become viscous as the Titanium-amine adduct forms.

-

Dilution: Dilute the mixture with absolute Ethanol (to ~0.3 M).

-

Reduction: Add NaBH4 (1.5 equiv) carefully.

-

Safety: This step generates hydrogen gas and heat. Ensure proper venting.

-

-

Workup: Quench with 1N NaOH or water. A heavy white precipitate (TiO2) will form. Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate and proceed to extraction/purification as in Protocol A.

Data Summary & Troubleshooting

Comparative Analysis of Reducing Agents

| Parameter | NaBH(OAc)3 (STAB-H) | NaBH3CN (Cyanoborohydride) | NaBH4 (Borohydride) |

| Selectivity | High (Reduces iminium only) | High (Reduces iminium only) | Low (Reduces aldehyde & imine) |

| Toxicity | Low (Boric acid/AcOH byproducts) | High (Generates HCN) | Low |

| Reaction pH | Slightly Acidic (Ideal) | Requires pH adjustment | Basic/Neutral |

| Suitability for TMMB | Excellent | Good, but safety risk | Poor (Requires 2-step) |

Troubleshooting "Stalled" Reactions

If the reaction stalls with >20% aldehyde remaining:

-

Check Moisture: Water hydrolyzes the imine back to the aldehyde. Ensure solvents are dry.

-

Increase Acid: Add another 1.0 equiv of AcOH to force iminium formation.

-

Steric Block: If the amine is tertiary or highly branched (e.g., t-butylamine), switch to Protocol B (Titanium method) to force the coordination.

Workflow Visualization

Figure 2: Decision tree for selecting the optimal reductive amination pathway based on amine properties.

Safety & Compliance

-

Chemical Safety: 2,3,5-Trimethoxy-4-methylbenzaldehyde is a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

-

STAB-H Handling: Releases acetic acid upon hydrolysis. Handle in a fume hood.

-

Regulatory Note: While this specific aldehyde is a research chemical, it is structurally homologous to precursors for controlled phenethylamines. Researchers must ensure all downstream products comply with local laws (e.g., Analog Act provisions in the US, Misuse of Drugs Act in UK). This protocol is strictly for legitimate research and development purposes.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 1-5.

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Chemo-Selective Synthesis of Phenethylamine Derivatives via the Henry-Reduction Sequence

Abstract & Strategic Overview

Phenethylamines (PEAs) represent a critical scaffold in medicinal chemistry, serving as the backbone for endogenous neurotransmitters (dopamine, norepinephrine) and a vast array of therapeutic agents targeting 5-HT2A, TAAR1, and adrenergic receptors.

While direct reductive amination of phenylacetones is common, the Henry-Reduction sequence (starting from substituted benzaldehydes) offers superior versatility for accessing primary amines with high regiocontrol. This guide details a self-validating workflow for converting benzaldehyde precursors into high-purity phenethylamines, contrasting the "Gold Standard" Lithium Aluminum Hydride (LAH) reduction with the modern, bench-stable Sodium Borohydride/Copper(II) Chloride system.

The "Henry-Reduction" Axis

The synthesis proceeds in two distinct phases:[1]

-

Condensation: Formation of a

-nitrostyrene intermediate via the Henry reaction. -

Reduction: Transformation of the nitroalkene to the primary amine.

Phase 1: The Henry Condensation (Nitroaldol)[2]

The condensation of a substituted benzaldehyde with a nitroalkane is an equilibrium-driven process. Success depends on the continuous removal of water and the prevention of polymerization, particularly with electron-rich aldehydes (e.g., 2,5-dimethoxybenzaldehyde).

Mechanism & Causality

The reaction utilizes ammonium acetate as a dual-role catalyst:

-

Base: Deprotonates the nitroalkane (

) to generate the nitronate nucleophile. -

Acid: Activates the aldehyde carbonyl and assists in the elimination of the

-hydroxyl group to form the alkene.

Protocol A: Ammonium Acetate Mediated Condensation

Reagents:

-

Substituted Benzaldehyde (1.0 eq)

-

Nitromethane (solvent/reagent excess, ~10-20 eq)

-

Ammonium Acetate (0.5 eq)

-

Solvent: Glacial Acetic Acid (catalytic quantity or co-solvent)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2).

-

Mixing: Dissolve the benzaldehyde in Nitromethane (10 mL per gram of aldehyde). Add Ammonium Acetate.[1]

-

Reflux: Heat the mixture to gentle reflux (

).-

Critical Checkpoint: Monitor the color. A shift from clear/pale to deep yellow/orange indicates the formation of the conjugated nitrostyrene system.

-

-

Duration: Reflux for 2–4 hours. Monitor via TLC (Mobile phase: 3:1 Hexane/EtOAc). The aldehyde spot should disappear.

-

Workup:

-

Remove excess nitromethane under reduced pressure (rotary evaporator).

-

The residue will often solidify upon cooling.

-

Recrystallization: Dissolve the crude solid in boiling Isopropyl Alcohol (IPA). Allow to cool slowly to

.

-

-

Validation: Verify identity via melting point (sharp range) and

-NMR (distinct vinylic protons at

Phase 2: The Reduction Sequence

The reduction of the nitro group and the alkene double bond can be achieved via multiple pathways.[2][3] We present two protocols: the High-Throughput Method (NaBH4/CuCl2) for rapid screening and the High-Purity Method (LAH) for bulk scale-up.

Comparative Analysis of Reduction Methods

| Feature | Protocol B: NaBH4 / CuCl2 | Protocol C: LiAlH4 (LAH) | Catalytic H2 / Pd/C |

| Mechanism | Hydride transfer via in situ Cu nanoparticles | Nucleophilic hydride attack | Heterogeneous catalysis |

| Yield | 60–85% | 85–95% | Variable (substrate dependent) |

| Selectivity | Tolerates halogens (Cl, Br) | Dehalogenates aryl halides | Reduces benzyl ethers |

| Safety Profile | Moderate: Hydrogen evolution | High Risk: Pyrophoric, violent H2O reaction | High Risk: Pressurized H2 gas |

| Throughput | High (Open flask possible) | Low (Strict inert atm required) | Medium (Autoclave required) |

Protocol B: The NaBH4 / CuCl2 Method (Bench-Stable)

Recommended for halogenated substrates where dehalogenation is a risk.

Reagents:

- -Nitrostyrene intermediate (1.0 eq)

-

Sodium Borohydride (

, 10 eq) -

Copper(II) Chloride (

, 0.2 eq) -

Solvent: Ethanol (EtOH)

Methodology:

-

Pre-complexation: Dissolve

-nitrostyrene in EtOH. Add -

Reduction: Add

in small portions over 30 minutes.-

Observation: The solution will turn black (formation of catalytic Cu nanoparticles) and effervesce (H2 gas).

-

Temperature Control: Maintain temperature below

using an ice bath if necessary.

-

-

Digestion: Stir at room temperature for 1 hour.

-

Quench: Add water carefully, followed by aqueous ammonia to complex copper salts (blue supernatant).

-

Extraction: Extract with Dichloromethane (DCM).

Protocol C: The LiAlH4 Method (The "Gold Standard")

Recommended for maximum yield and purity of non-halogenated substrates.

Safety Warning: LAH is pyrophoric. All glassware must be flame-dried. Perform under positive Nitrogen/Argon pressure.

Methodology:

-

Preparation: Suspend LiAlH4 (4.0 eq) in anhydrous THF or Diethyl Ether at

. -

Addition: Dissolve the

-nitrostyrene in anhydrous THF. Add this solution dropwise to the LAH suspension.-

Causality: Rapid addition causes violent exotherms and side-reactions (dimerization).

-

-

Reflux: Once addition is complete, warm to reflux for 2–6 hours. The solution usually turns gray/green.

-

The Fieser Workup (Critical Step): To quench

grams of LAH, perform the following sequence at

Visualizing the Workflow

Diagram 1: Reaction Pathway & Mechanism

This diagram illustrates the transformation logic from benzaldehyde to the final amine.

Caption: Chemo-selective pathway from benzaldehyde to phenethylamine via the nitrostyrene intermediate.

Diagram 2: The Fieser Workup Logic

A decision tree for the safe quenching of Lithium Aluminum Hydride.

Caption: The Standard Fieser Workup Protocol for n grams of LAH to prevent emulsion formation.

Purification & Characterization

Post-reduction, the crude amine is often an oil. Conversion to a hydrochloride salt is recommended for stability and purity analysis.

-

Acid/Base Extraction:

-

Dissolve crude oil in dilute HCl (pH < 2).

-

Wash with Ether (removes non-basic impurities).

-

Basify aqueous layer with NaOH (pH > 12).

-

Extract amine into DCM.

-

-

Salt Formation:

Safety & Compliance Statement

WARNING: Phenethylamines are a structural class that includes scheduled substances (e.g., 2C-B, Mescaline, Methamphetamine).

-

Regulatory Adherence: This guide is intended strictly for legitimate research purposes, such as the synthesis of metabolic standards, 5-HT2A receptor agonists for neuropsychiatric research, and forensic reference materials.

-

Verification: Users must verify the legal status of specific substituted benzaldehydes and the target amines in their jurisdiction before synthesis.

-

Hazard Control: LAH is a Class 4.3 Dangerous When Wet substance. Fume hoods and blast shields are mandatory.

References

-

Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.

-

D'Andrea, L., & Jademyr, S. (2025).[8][9] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[8][9][10][11] Beilstein Journal of Organic Chemistry, 21, 39–46.[8][9]

-

Chandra, T., & Zebrowski, J. P. (2024).[5] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.[5] ACS Chemical Health & Safety, 31, 162–171.[5] [5]

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Magic Formulas [chem.rochester.edu]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. vbn.aau.dk [vbn.aau.dk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Catalytic Hydrogenation of Nitrostyrenes Derived from 2,3,5-Trimethylbenzaldehyde

Introduction

The reduction of β-nitrostyrenes represents a cornerstone transformation in organic synthesis, providing a direct and efficient route to phenethylamines. These structural motifs are of profound interest to the pharmaceutical industry, forming the backbone of numerous bioactive molecules and approved therapeutics. The catalytic hydrogenation of nitrostyrenes derived from 2,3,5-trimethylbenzaldehyde (2,3,5-TMBA) is a process of significant importance, leading to the formation of 2-(2,3,5-trimethylphenyl)ethan-1-amine, a key intermediate for further elaboration in drug discovery programs.

This document provides a comprehensive guide to the catalytic hydrogenation of nitrostyrenes, with a specific focus on substrates derived from 2,3,5-TMBA. It is intended for researchers, scientists, and drug development professionals seeking to implement robust and scalable protocols for the synthesis of these valuable amine intermediates. We will delve into the mechanistic underpinnings of the reaction, explore various catalytic systems, and provide detailed, field-proven experimental procedures.

Scientific Principles and Mechanistic Insights

Catalytic hydrogenation is a widely employed and environmentally benign method for the reduction of nitro groups.[1] The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst to reduce the nitro functionality to an amine. The process is a heterogeneous catalytic reaction, where the catalyst is in a different phase from the reactants.

The generally accepted mechanism for the catalytic hydrogenation of aromatic nitro compounds proceeds through a stepwise reduction on the catalyst surface.[1] The reaction pathway involves the formation of nitroso and hydroxylamine intermediates, which are subsequently hydrogenated to the corresponding amine.[2][3]

There are two primary proposed pathways for this transformation:

-

Direct Pathway: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.[4]

-

Condensation Pathway: This route involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to the azo and hydrazo compounds before yielding the final amine product.[3]

The chemoselective hydrogenation of nitrostyrenes presents a unique challenge due to the presence of two reducible functional groups: the nitro group and the carbon-carbon double bond.[5] The choice of catalyst and reaction conditions is paramount in directing the selectivity towards the desired product, which is typically the saturated amine.

The Role of the Catalyst

The choice of catalyst is a critical parameter that dictates the efficiency and selectivity of the hydrogenation reaction. Precious metal catalysts, such as palladium and platinum, are highly effective for the reduction of both aromatic and aliphatic nitro groups.[1]

-

Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high efficiency and versatility.[1] It is particularly effective for the reduction of nitrostyrenes to the corresponding phenethylamines.[6][7]

-

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is a highly active catalyst for the hydrogenation of a wide range of functional groups.[1]

-

Raney Nickel (Raney Ni): A more cost-effective alternative to precious metal catalysts, Raney Nickel is particularly useful for substrates containing functionalities that might be sensitive to dehalogenation with Pd/C.[1][8] However, it is pyrophoric and requires careful handling.[1]

Recent advancements have also explored the use of other heterogeneous catalysts, including those based on gold, silver, copper, ruthenium, and rhodium, each offering unique characteristics in terms of activity and selectivity.[9]

Experimental Protocols

This section provides detailed protocols for the synthesis of the nitrostyrene precursor from 2,3,5-trimethylbenzaldehyde and its subsequent catalytic hydrogenation.

Synthesis of (E)-1,2,4-trimethyl-5-(2-nitrovinyl)benzene

The synthesis of the nitrostyrene derivative is typically achieved through a Henry reaction, which involves the condensation of an aldehyde with a nitroalkane.[10]

Materials:

-

2,3,5-Trimethylbenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Methanol or Ethanol

Procedure:

-